4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one
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Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This compound features a benzodioxin moiety fused to a butenone structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often include the use of solvents like ethanol and chloroform, and reagents such as hydrazine hydrate and phenyl isothiocyanate . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, which can lead to reduced tumor progression in cancer models . The compound may also interact with signaling pathways such as the Wnt/β-catenin pathway .
Comparison with Similar Compounds
Similar compounds to 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one include:
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound shares the benzodioxin moiety but differs in its functional groups.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another similar compound with a different functional group arrangement.
Ethyl-4-[1,4]dioxin-7-yl)isoxazole-3-yl]benzoate: A derivative with additional functional groups.
These compounds highlight the versatility and unique properties of the benzodioxin moiety, making this compound a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h2-5,8H,6-7H2,1H3/b3-2+ |
InChI Key |
OHCGMQFPBKFWBB-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)OCCO2 |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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